molecular formula C13H13N5S B11849681 N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine CAS No. 594865-02-8

N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine

Número de catálogo: B11849681
Número CAS: 594865-02-8
Peso molecular: 271.34 g/mol
Clave InChI: GJHPAECXGVBCHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name This compound is derived from its pyrazolo[3,4-d]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. The parent structure is numbered such that the pyrazole ring positions are prioritized:

  • Position 4 bears an amine group (-NH2) substituted with a benzyl moiety (C6H5CH2-).
  • Position 6 contains a methylsulfanyl group (-S-CH3).

The structural representation (Figure 1) highlights the planar aromatic system, with substituents influencing electronic distribution and intermolecular interactions. The benzyl group at position 4 contributes steric bulk, while the methylsulfanyl group at position 6 enhances hydrophobic interactions.

CAS Registry Number and Molecular Formula Validation

The compound’s CAS Registry Number, 594865-02-8 , uniquely identifies it in chemical databases. Its molecular formula, C13H13N5S , corresponds to a molecular weight of 271.34 g/mol , as calculated from isotopic composition. Validation via high-resolution mass spectrometry (HRMS) confirms this formula, with observed peaks matching theoretical values within 3 ppm error.

Property Value
CAS Registry Number 594865-02-8
Molecular Formula C13H13N5S
Molecular Weight 271.34 g/mol

Comparative Analysis with Related Pyrazolopyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. For example:

  • 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (CAS 5334-30-5) lacks the methylsulfanyl and benzyl groups, reducing its hydrophobicity and enzymatic binding affinity compared to the target compound.
  • N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 869073-40-5) incorporates halogenated aromatic substituents, enhancing electrophilic character and kinase inhibition potential.

The methylsulfanyl group in this compound distinguishes it from analogs like 4-amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (CID 14606884), where a ketone group at position 3 alters hydrogen-bonding capacity. Such structural variations directly impact solubility and target selectivity, as demonstrated in studies of Bruton’s tyrosine kinase inhibitors.

Propiedades

Número CAS

594865-02-8

Fórmula molecular

C13H13N5S

Peso molecular

271.34 g/mol

Nombre IUPAC

N-benzyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H13N5S/c1-19-13-16-11(10-8-15-18-12(10)17-13)14-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,15,16,17,18)

Clave InChI

GJHPAECXGVBCHG-UHFFFAOYSA-N

SMILES canónico

CSC1=NC2=C(C=NN2)C(=N1)NCC3=CC=CC=C3

Origen del producto

United States

Métodos De Preparación

Cyclization of 5-Aminopyrazole-4-carbonitriles

Reaction of 5-amino-1H-pyrazole-4-carbonitrile derivatives with thiourea or thioacetamide under basic conditions yields 4-thioxo-pyrazolo[3,4-d]pyrimidine intermediates. For example:

5-Amino-1H-pyrazole-4-carbonitrile+CH3C(S)NH2KOH, EtOH6-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one\text{5-Amino-1H-pyrazole-4-carbonitrile} + \text{CH}3\text{C(S)NH}2 \xrightarrow{\text{KOH, EtOH}} \text{6-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one}

This method achieves yields of 60–85%.

Aza-Wittig and Annulation Reactions

Iminophosphoranes derived from 5-amino-pyrazoles react with isocyanates to form pyrazolo[3,4-d]pyrimidines. For instance, using triethyl orthoformate facilitates annulation, yielding the core structure in 52–92% efficiency.

Substitution at Position 4: Benzylamine Installation

The benzylamine group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling:

SNAr with Benzylamine

4-Chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine reacts with benzylamine under reflux:

  • Conditions : Benzylamine (2.0 equiv), EtOH, 80°C, 6–12 h

  • Yield : 60–75%

  • Key Data :

    • Purity : >95% (HPLC)

    • Byproducts : Di-substituted amines (<5%)

Buchwald-Hartwig Amination

For halogenated precursors, palladium catalysis enables efficient coupling:

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Base : Cs₂CO₃, toluene, 110°C, 24 h

  • Yield : 80–85%

One-Pot Synthesis Strategies

Recent advances enable sequential functionalization in a single reactor:

Tandem Cyclization-Alkylation-Amination

A three-step protocol avoids intermediate isolation:

  • Cyclocondensation of 5-amino-pyrazole with methyl isothiocyanate.

  • Alkylation with methyl iodide.

  • Amination with benzylamine.
    Overall Yield : 50–60%
    Advantages : Reduced purification steps, scalable to >100 g.

Analytical Characterization

Critical spectroscopic data for N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H, H-3), 7.35–7.28 (m, 5H, Ar-H), 4.85 (s, 2H, NCH₂), 2.55 (s, 3H, SCH₃)
¹³C NMR δ 160.1 (C-4), 152.3 (C-6), 138.2 (Ar-C), 45.6 (NCH₂), 14.1 (SCH₃)
HRMS (ESI⁺) m/z 272.0925 [M+H]⁺ (calc. 272.0928)

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
SNAr with Benzylamine60–75%>95%ModerateLow
Buchwald-Hartwig80–85%>98%HighHigh
One-Pot Tandem50–60%90–95%HighMedium

Challenges and Optimization

  • Byproduct Formation : Competing N7-alkylation can occur during benzylamine substitution. Using excess amine (3.0 equiv) suppresses this.

  • Solvent Choice : DMF enhances reaction rates but complicates purification. Switching to THF/EtOH mixtures improves isolation.

  • Catalyst Recycling : Pd-based systems require ligand optimization to reduce metal residues below 10 ppm.

Industrial-Scale Considerations

  • Green Chemistry : TBAB-catalyzed alkylation in water achieves 70% yield, reducing organic waste.

  • Continuous Flow : Microreactor systems enable safer handling of exothermic amination steps, with 85% yield at 1 kg/day throughput .

Análisis De Reacciones Químicas

Types of Reactions

N-Benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives of the parent compound.

    Substitution: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated the potential of N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine as an anticancer agent. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These values indicate that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival, suggesting its potential as a lead for developing new anticancer agents .

Antimicrobial Properties

The compound has also exhibited antimicrobial properties against several bacterial strains. Preliminary studies suggest that derivatives of pyrazolo[3,4-D]pyrimidine can effectively inhibit bacterial growth, making them candidates for further exploration in antibacterial drug development .

Activity Against Neglected Diseases

This compound is being investigated for its antileishmanial activity. Leishmaniasis is a neglected tropical disease with limited treatment options due to drug resistance and toxicity issues associated with existing therapies. The compound's structural modifications may enhance its efficacy against Leishmania species:

CompoundActivity against LeishmaniaIC50 (mM)
N-Benzyl derivativeActive against L. infantum and L. amazonensis0.059 - 0.072

These findings indicate that the compound could serve as a prototype for designing new antileishmanial drugs .

Mecanismo De Acción

The mechanism of action of N-Benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Key Insights :

  • MLN0128’s undisclosed N1 substituent highlights the scaffold’s versatility in targeting kinases like mTORC1/2 .

Substituent Variations at the C6 Position

Compound Name C6 Substituent Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound Methylsulfanyl (SMe) 311.4 (est.) Metabolic stability; moderate electrophilicity
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine Chloro 185.6 Higher reactivity; prone to nucleophilic substitution
6-(4-Benzylpiperazin-1-yl) Benzylpiperazinyl 463.96 Extended pharmacokinetic half-life; anticancer
6-Ethoxynaphthalen-2-yl Ethoxynaphthyl ~400 (est.) Antiparasitic activity; CNS penetration

Key Insights :

  • The methylsulfanyl group in the target compound offers superior metabolic stability compared to chloro analogues, which are more reactive but less stable in vivo .
  • Bulky substituents like benzylpiperazinyl or ethoxynaphthyl enhance target affinity but may reduce bioavailability due to increased molecular weight .

Substituent Variations at the C3 Position

While the target compound lacks a C3 substituent, other derivatives feature aryl or heteroaryl groups here, impacting target selectivity:

Compound Name C3 Substituent Key Properties/Activity Reference
3-(2-Cyclopropoxyquinolin-6-yl) Cyclopropoxyquinolinyl Antiparasitic; CNS penetration
3-(3-Fluoro-4-isopropoxyphenyl) Fluoro-isopropoxyphenyl Enhanced kinase selectivity
3-Methyl-6-(pyridin-4-yl) Pyridinyl Anticancer activity (undisclosed targets)

Key Insights :

  • C3 modifications are critical for target engagement. For example, cyclopropoxyquinolinyl groups in compound 25 improve antiparasitic efficacy against Toxoplasma gondii.
  • The absence of a C3 substituent in the target compound may simplify synthesis but limit selectivity for specific kinases.

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP (est.) Water Solubility (est.)
N-Benzyl-6-(methylsulfanyl)-1H-... C14H13N5S 311.4 3.2 Low
N-Isopropyl-6-(methylsulfanyl)-1-phenyl C15H17N5S 299.4 2.8 Moderate
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine C5H4ClN5 185.6 1.5 High

Actividad Biológica

N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a heterocyclic compound characterized by a unique pyrazolo[3,4-d]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. Its molecular formula is C13H12N4SC_{13}H_{12}N_4S with a molecular weight of approximately 271.34 g/mol.

Structural Characteristics

The compound features a benzyl group at the nitrogen position and a methylsulfanyl substituent at the 6-position. The planar structure of the pyrazolopyrimidine moiety is crucial for its biological interactions, as it allows for effective binding to various biological targets.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity :
    • The compound has shown efficacy against cancer cell lines by inhibiting specific targets involved in cell proliferation and survival. Interaction studies indicate that it can effectively bind to proteins associated with tumor growth, such as BRAF(V600E) and EGFR, which are critical in various cancers .
  • Anti-inflammatory Effects :
    • Research indicates that this compound may exert anti-inflammatory properties by modulating pathways associated with inflammation, including the NF-κB signaling pathway. In vitro studies have demonstrated its ability to reduce inflammatory markers in cell-based assays .
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, although specific data on this compound itself is limited .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Kinases : The compound's structure allows it to act as a kinase inhibitor, disrupting signaling pathways that promote cancer cell survival.
  • Binding Affinity : Molecular docking studies have indicated strong binding affinities to key proteins involved in cancer progression and inflammation .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
N-(2-bromo-2-phenylet hyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-am ineBrominated phenylethyl groupAnticancer
N-benzyl-1-(2-chloro-2-phenylet hyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin -4-am ineChlorinated phenylethyl groupAntimicrobial
6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin -4-am ineNo benzyl or additional substituentsGeneral pharmacological activity

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in drug development:

  • Antitumor Studies : A study focused on the synthesis of various pyrazolo derivatives demonstrated significant antitumor activity against HL-60 leukemia cells .
  • Inflammation Models : In experiments involving lipopolysaccharide (LPS)-induced inflammation, compounds structurally related to this compound showed reduced NF-kB/AP-1 activation .
  • Molecular Modeling : Computational studies have predicted favorable interactions between this compound and key kinases involved in cancer signaling pathways .

Q & A

Basic Synthesis and Optimization

Q: What are the key steps and challenges in synthesizing N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine? A: Synthesis typically involves:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of hydrazine derivatives with nitriles or carbonitriles under reflux conditions .
  • Step 2: Functionalization at the 6-position with methylsulfanyl groups using alkylating agents (e.g., methyl iodide) in solvents like DMF or acetonitrile .
  • Step 3: N-Benzylation via nucleophilic substitution or coupling reactions, often requiring phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
    Challenges:
  • Purity control: Side reactions at the pyrimidine N1/N3 positions necessitate precise temperature control (e.g., 60–80°C) and chromatographic purification (TLC/column) .
  • Yield optimization: Use of anhydrous solvents (e.g., dry acetonitrile) and inert atmospheres (N₂/Ar) minimizes hydrolysis of intermediates .

Advanced Reaction Optimization

Q: How can reaction conditions be tailored to improve yield and regioselectivity during functionalization? A:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrimidine nitrogen, favoring substitution at the 6-position over competing sites .
  • Catalysts: Lithium hydride (LiH) or sodium hydride (NaH) in DMF accelerates alkylation by deprotonating the pyrimidine NH group .
  • Temperature: Lower temperatures (0–25°C) reduce side reactions during benzylation, while higher temps (80–100°C) improve cyclization efficiency .

Basic Structural Characterization

Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:

  • NMR spectroscopy:
    • ¹H NMR: Peaks at δ 8.1–8.3 ppm (pyrimidine H), δ 4.5–4.7 ppm (benzyl CH₂), and δ 2.5 ppm (methylsulfanyl S–CH₃) confirm substituent positions .
    • ¹³C NMR: Signals near 160–165 ppm (pyrimidine C4) and 35–40 ppm (S–CH₃) validate the core structure .
  • Mass spectrometry: ESI-MS ([M+H]⁺) matches the molecular formula (C₁₃H₁₄N₅S) with minimal fragmentation .
  • HPLC: Purity >95% confirmed using C18 columns and acetonitrile/water gradients .

Advanced Data Interpretation

Q: How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved? A:

  • Tautomerism: The pyrazolo[3,4-d]pyrimidine core exhibits tautomerism (1H vs 2H forms), causing variable δ 7.5–8.5 ppm proton shifts. DFT calculations (B3LYP/6-31G*) predict dominant tautomers .
  • Impurity profiling: LC-MS/MS identifies byproducts (e.g., over-alkylated derivatives) for iterative synthesis optimization .

Basic Biological Targets

Q: What are the known biological targets and mechanisms of action for this compound? A:

  • Kinase inhibition: Pyrazolo[3,4-d]pyrimidines inhibit cyclin-dependent kinases (CDKs) and Bruton’s tyrosine kinase (BTK) via competitive ATP-binding site interactions .
  • Cellular assays: IC₅₀ values (e.g., 50–200 nM in BTK inhibition) are determined using fluorescence polarization assays .

Advanced Structure-Activity Relationship (SAR)

Q: How do substituent modifications (e.g., benzyl vs. methoxybenzyl groups) affect bioactivity? A:

  • N-Benzyl group: Enhances lipophilicity (logP ~2.8), improving membrane permeability in cell-based assays .
  • 6-Methylsulfanyl group: Critical for H-bonding with kinase hinge regions (e.g., BTK Met477). Replacement with bulkier groups (e.g., piperazinyl) reduces potency .
  • Case study: Replacing benzyl with 4-methoxybenzyl increases IC₅₀ by 3-fold due to steric hindrance in the ATP pocket .

Contradictory Bioactivity Data

Q: How should researchers address variability in reported IC₅₀ values across studies? A:

  • Assay conditions: Normalize data using positive controls (e.g., staurosporine for kinase assays) and standardized ATP concentrations (1–10 µM) .
  • Cell lines: Use isogenic models (e.g., BTK-overexpressing HEK293) to minimize off-target effects .
  • Statistical validation: Report IC₅₀ with 95% confidence intervals from dose-response curves (n ≥ 3 replicates) .

Stability and Storage

Q: What storage conditions ensure long-term stability of this compound? A:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation of the methylsulfanyl group .
  • Solubility: Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles (>3 cycles reduce activity by ~20%) .

Computational Modeling

Q: How can molecular docking guide the design of derivatives with improved selectivity? A:

  • Docking software (e.g., AutoDock Vina): Predict binding poses in BTK (PDB: 2H1) with RMSD <2.0 Å .
  • Key interactions: Optimize derivatives for hydrogen bonds with BTK Glu475 and hydrophobic contacts with Leu408 .

Data Reproducibility

Q: What steps mitigate batch-to-batch variability in synthesis and bioassay results? A:

  • Synthesis protocols: Document exact equivalents of reagents (e.g., 1.2 eq methyl iodide) and reaction times (±5 min) .
  • QC/QA: Validate purity (HPLC ≥95%) and biological activity (IC₅₀ ±10% deviation) for each batch .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.